(1S,2R)-2-hydroxycycloheptane-1-carbonitrile
Description
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-5H2/t7-,8+/m0/s1 |
InChI Key |
UUKOIADLIKOKAF-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](CC1)O)C#N |
Canonical SMILES |
C1CCC(C(CC1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Cycloheptanone or cycloheptanecarboxaldehyde derivatives serve as precursors.
- Chiral epoxidation or dihydroxylation of cycloheptene derivatives can introduce hydroxyl groups stereoselectively.
- Nucleophilic addition of cyanide (e.g., KCN or TMSCN) to carbonyl groups forms the carbonitrile moiety.
Representative Synthetic Route
Stereoselective Cyanohydrin Formation:
- Starting from cycloheptanone, treatment with a cyanide source under chiral catalyst conditions (e.g., chiral amines or metal complexes) yields the cyanohydrin intermediate with controlled stereochemistry at C1 and C2.
- The reaction typically proceeds via nucleophilic attack of cyanide on the carbonyl carbon, followed by protonation to form the hydroxyl group.
-
- Use of chiral ligands or organocatalysts (e.g., proline derivatives, BINOL-based catalysts) ensures the (1S,2R) configuration.
- Temperature, solvent polarity, and catalyst loading are optimized to maximize enantiomeric excess (ee).
-
- Chromatographic techniques (chiral HPLC or preparative TLC) separate stereoisomers.
- Crystallization may be employed if the compound forms suitable crystals.
Alternative Approaches
Asymmetric Reduction of α-ketonitriles:
- Reduction of 2-keto-cycloheptanecarbonitrile using chiral reducing agents (e.g., CBS catalyst) to yield the hydroxycarbonitrile with defined stereochemistry.
-
- Enzymatic reduction or hydroxylation using ketoreductases or monooxygenases can provide high stereoselectivity under mild conditions.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Cyanohydrin formation | Cycloheptanone + KCN or TMSCN, chiral catalyst, solvent (e.g., THF, MeOH), 0–25 °C | Control of stereochemistry critical; low temperature favors selectivity |
| Asymmetric reduction | α-Ketonitrile + chiral reducing agent (e.g., CBS catalyst), solvent (toluene), 0 °C to RT | High enantioselectivity achievable; requires inert atmosphere |
| Biocatalytic hydroxylation | Substrate + ketoreductase enzyme, buffer pH 7–8, 25–37 °C | Environmentally friendly; scalable |
Analytical and Purity Data
- Purity: Typically >95% enantiomeric purity achievable with optimized catalysts.
- Characterization: Confirmed by NMR (¹H, ¹³C), chiral HPLC, and optical rotation.
- Physical state: Usually isolated as a liquid or crystalline solid depending on substituents and purity.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chiral cyanohydrin synthesis | Cycloheptanone + KCN + chiral catalyst | Direct, stereoselective | Requires careful catalyst design |
| Asymmetric reduction | α-Ketonitrile + CBS catalyst | High stereoselectivity | Sensitive to moisture/air |
| Biocatalysis | Enzymes + mild aqueous conditions | Green chemistry, mild conditions | Enzyme availability, scale-up |
Research Findings and Notes
- Studies on cyclopentane and cyclohexane analogs demonstrate that chiral cyanohydrin formation is a robust method for preparing hydroxycarbonitriles with high stereochemical control, suggesting applicability to cycloheptane systems.
- Optimization of catalyst structure and reaction parameters is essential to achieve the (1S,2R) stereochemistry specifically.
- Biocatalytic methods are gaining traction due to their environmental benefits and high selectivity, though industrial scalability requires further development.
- Purification and stereochemical confirmation rely heavily on chiral chromatographic techniques and spectroscopic methods.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of cycloheptane-1-amine derivatives.
Substitution: Formation of cycloheptane derivatives with various functional groups.
Scientific Research Applications
Applications in Organic Synthesis
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile serves as an important intermediate in organic synthesis. Its applications include:
- Building Block for Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its chiral nature, which allows for the creation of optically active compounds essential for drug efficacy.
- Synthesis of Analogues : It has been employed as a precursor for synthesizing analogues of existing drugs, enhancing their pharmacological profiles. For instance, research has shown its utility in creating derivatives that exhibit improved activity against viral infections such as hepatitis B virus (HBV) .
Case Study 1: Synthesis of Entecavir Analogues
A recent study highlighted the use of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile in developing novel entecavir analogues. These analogues demonstrated potent anti-HBV activity, significantly improving upon the original compound's efficacy against resistant strains .
| Compound | EC50 (nM) | CC50 (μM) | Activity |
|---|---|---|---|
| Entecavir | Control | Control | Reference |
| (E)-6 | 1.2 | 93 | High |
| (Z)-6 | >600 | >100 | Low |
This table summarizes the biological evaluation results, indicating that structural modifications using (1S,2R)-2-hydroxycycloheptane-1-carbonitrile can lead to significant improvements in antiviral activity.
Case Study 2: Asymmetric Synthesis
In another study focusing on asymmetric synthesis, researchers utilized (1S,2R)-2-hydroxycycloheptane-1-carbonitrile to construct various stereoisomers of amino acids. The methodology involved stereoselective alkylation processes that leveraged the compound's chiral properties to yield high-purity products .
Interaction Studies
Research into the interaction studies of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile is crucial for understanding its biological roles. Investigations may focus on:
- Pharmacological Potential : Exploring how this compound interacts with biological targets can provide insights into its therapeutic applications.
- Mechanistic Studies : Understanding its mechanism of action can guide further development in medicinal chemistry.
Comparison with Related Compounds
To highlight the uniqueness of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile, a comparison with structurally similar compounds is presented below:
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| (1S,2R)-2-hydroxycyclopentane-1-carbonitrile | Cyclopentane ring | Smaller ring size | More constrained geometry compared to cycloheptane |
| (1S,3R)-3-hydroxycyclohexane-1-carbonitrile | Cyclohexane ring | Hydroxyl group at different position | Different stereochemistry affects reactivity |
| (1S,3R)-3-amino-cyclopentane-1-carbonitrile | Cyclopentane ring | Presence of amino group | Potential for different biological interactions |
This table illustrates how the stereochemistry and functional groups contribute to distinct chemical properties and potential applications.
Mechanism of Action
The mechanism of action of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile involves its interaction with specific molecular targets, depending on its application. For instance, in enzymatic reactions, the compound’s stereochemistry plays a crucial role in determining its binding affinity and reactivity with the enzyme’s active site. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
(1R,2S)-2-Hydroxycyclopentanecarbonitrile
- Structure : 5-membered cyclopentane ring with hydroxyl (C2) and nitrile (C1) groups.
- Key Properties :
- Stereochemical Impact : The (1R,2S) configuration introduces distinct dipole interactions, affecting solubility and crystallization behavior compared to the cycloheptane analog.
(1S,2S,5S)-2-Methyl-3-oxo-5-(prop-1-en-2-yl)cyclohexane-1-carbonitrile
- Structure : 6-membered cyclohexane ring with methyl (C2), ketone (C3), and nitrile (C1) groups.
- Key Properties :
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (Compound 1E)
- Structure : Chromene ring fused with a nitrile and hydroxyl group.
- Key Properties :
Substituent and Ring-Size Effects
Ring Size and Conformational Flexibility
- Cyclopentane (5-membered) : High ring strain results in enhanced reactivity in ring-opening reactions (e.g., nucleophilic attack at the nitrile group) .
- Cycloheptane (7-membered) : Increased conformational flexibility may improve binding affinity in enzyme-active sites compared to smaller rings.
- Cyclohexane (6-membered) : Intermediate strain and chair conformations stabilize derivatives like the ketone-substituted compound in .
Functional Group Interactions
- Hydroxyl vs. Ketone: The hydroxyl group in (1S,2R)-2-hydroxycycloheptane-1-carbonitrile enables hydrogen bonding, whereas ketone-containing analogs (e.g., ) participate in keto-enol tautomerism, altering acidity and reactivity .
- Nitrile Group : All compounds exhibit strong IR absorption near 2200–2240 cm⁻¹, consistent with C≡N stretching (e.g., ) .
Stereochemical Comparisons
Data Tables
Table 1. Physicochemical Properties of Selected Cyclic Carbonitriles
Biological Activity
(1S,2R)-2-hydroxycycloheptane-1-carbonitrile is an organic compound characterized by its unique stereochemistry and functional groups. Its molecular formula is CHNO, with a molecular weight of approximately 111.14 g/mol. The compound features a cycloheptane structure with a hydroxyl group at the second carbon and a carbonitrile group at the first carbon. This configuration influences its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry and biological research.
The stereochemistry of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile allows it to participate in various chemical reactions that are significant for its biological activity. The presence of both hydroxyl and carbonitrile groups enables interactions with biological targets through hydrogen bonding and nucleophilic attacks.
Biological Activity Overview
Research into the biological activity of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile has revealed several potential applications:
- Antiviral Properties : Preliminary studies suggest that compounds with similar structures may exhibit antiviral effects, particularly against influenza viruses by inhibiting neuraminidase activity .
- Metabolic Pathways : The compound may play a role in metabolic pathways involving amino acids and proteins, contributing to various physiological processes .
- Antioxidant Activity : There is evidence suggesting that this compound could possess antioxidant properties, which help mitigate oxidative stress in cells .
Case Studies
Although direct case studies specifically on (1S,2R)-2-hydroxycycloheptane-1-carbonitrile are scarce, research on structurally similar compounds indicates potential therapeutic roles:
- Neuraminidase Inhibitors : Compounds with similar configurations have been studied for their ability to inhibit neuraminidase in influenza viruses, leading to decreased viral replication and improved outcomes in infected models .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Key Features | Unique Aspects |
|---|---|---|---|
| (1S,2R)-2-hydroxycycloheptane-1-carbonitrile | Cycloheptane ring | Hydroxyl and carbonitrile groups | Potential antiviral properties due to neuraminidase inhibition |
| (1S,2R)-3-hydroxycyclohexane-1-carbonitrile | Cyclohexane ring | Hydroxyl group at different position | Greater flexibility may influence biological interactions |
| (1R,2S)-2-hydroxycyclopentane-1-carbonitrile | Cyclopentane ring | Smaller ring size | More constrained geometry compared to cycloheptane |
Q & A
Q. What are the key considerations for synthesizing (1S,2R)-2-hydroxycycloheptane-1-carbonitrile with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis requires chiral catalysts or auxiliaries. Asymmetric hydrogenation or enzymatic resolution can enhance stereochemical control. Reaction monitoring via chiral HPLC or polarimetry is critical to assess enantiomeric excess . For cyclopropane analogs, isotopic labeling (e.g., deuterated precursors) has been used to track stereochemical fidelity, suggesting analogous strategies for cycloheptane systems . Purification via recrystallization or chiral column chromatography is recommended to isolate the desired diastereomer .
Q. What spectroscopic techniques are essential for confirming the absolute configuration of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for absolute configuration determination, as demonstrated for structurally related carbonitriles (e.g., orthorhombic crystal systems with defined unit cell parameters) . Complementary methods include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD), which correlate experimental spectra with computational models (e.g., density functional theory). Nuclear Overhauser effect (NOE) NMR experiments can resolve spatial proximity of substituents .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on safety data for structurally similar nitriles:
- Use fume hoods and personal protective equipment (PPE: gloves, lab coat, goggles) to avoid dermal/oral exposure .
- Store in tightly sealed containers under inert atmosphere to prevent moisture absorption or degradation .
- Follow acute toxicity protocols (Category 4 for oral/dermal/inhalation routes), including immediate decontamination and medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when characterizing the stereochemistry of (1S,2R)-2-hydroxycycloheptane-1-carbonitrile?
- Methodological Answer : Contradictions may arise from dynamic processes (e.g., ring puckering in cycloheptane). Strategies include:
- Variable-temperature NMR to identify conformational exchange .
- Comparative analysis of coupling constants () with DFT-calculated dihedral angles .
- Isotopic labeling (e.g., or ) to simplify spectra and assign stereochemical environments .
Q. What strategies optimize reaction yield in multi-step syntheses of this compound?
- Methodological Answer :
- Step 1 : Optimize ring-closing steps (e.g., strain-driven cyclization) using Lewis acids (e.g., BF-OEt) to stabilize intermediates .
- Step 2 : Employ kinetic control in nitrile formation (e.g., Rosenmund-von Braun reaction) with Pd catalysts .
- Step 3 : Monitor reaction progress via inline IR or mass spectrometry to minimize side products .
Q. How does the spatial arrangement of substituents influence reactivity in nucleophilic addition reactions?
- Methodological Answer : The hydroxy group at C2 and nitrile at C1 create steric and electronic effects:
- Steric effects : The cycloheptane ring’s chair-like conformation directs nucleophiles to the less hindered face (e.g., equatorial attack) .
- Electronic effects : Hydrogen bonding between the hydroxyl and nitrile groups polarizes the C≡N bond, enhancing electrophilicity at the nitrile carbon . Computational modeling (e.g., NBO analysis) can quantify charge distribution .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental results in reaction pathway studies?
- Methodological Answer :
- Scenario : DFT-predicted transition states may conflict with observed stereochemical outcomes.
- Resolution : Incorporate solvent effects (e.g., COSMO-RS model) and explicit solvation in simulations . Validate with kinetic isotope effects (KIE) or Hammett plots to refine mechanistic hypotheses .
Research Applications
Q. What role could this compound play in studying enzyme-substrate interactions in fluorinated antibiotic biosynthesis?
- Methodological Answer : The hydroxyl and nitrile groups mimic intermediates in fluorinated natural product pathways (e.g., nucleocidin). Use as a substrate analog to probe fluorinase activity via -NMR or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
